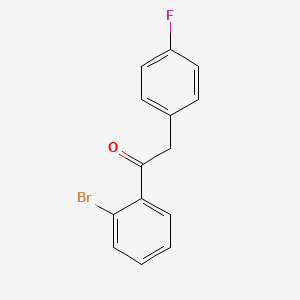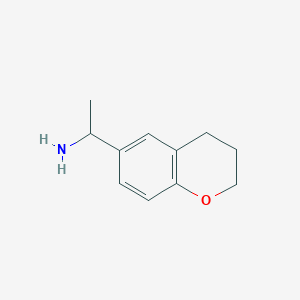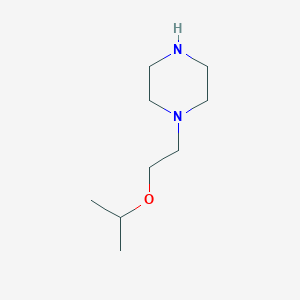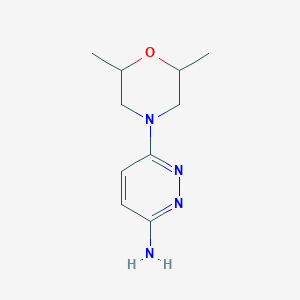
2'-Bromo-2-(4-fluorophenyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Bromo-2-(4-fluorophenyl)acetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of a bromine atom and a fluorophenyl group attached to the acetophenone core structure. Although the provided papers do not directly discuss 2'-Bromo-2-(4-fluorophenyl)acetophenone, they do provide insights into the synthesis, reactivity, and properties of related brominated acetophenone derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of brominated acetophenone derivatives is typically achieved through halogenation reactions. For instance, ω-bromo-p-phenyl acetophenone can be synthesized using p-phenyl acetophenone and cupric bromide, with the reaction conditions such as mole ratio, reaction medium, and time being critical for achieving high yields . Similarly, ω,ω-Dibromo-p-phenyl acetophenone is synthesized from biphenyl and acetyl chloride followed by bromination, with the reaction temperature and time being optimized for high yields . These methods suggest that the synthesis of 2'-Bromo-2-(4-fluorophenyl)acetophenone could potentially follow a similar halogenation pathway, with careful control of reaction conditions to incorporate the bromine and fluorine substituents appropriately.
Molecular Structure Analysis
The molecular structure of brominated acetophenone derivatives is confirmed using techniques such as FTIR, 1H NMR, and 13C NMR . The absolute configurations of enantiomerically pure compounds can be determined by single-crystal X-ray diffractions . These analytical methods are essential for verifying the structure of synthesized compounds, including the placement of bromine and other substituents on the acetophenone ring.
Chemical Reactions Analysis
Brominated acetophenones can undergo further chemical reactions to produce a variety of compounds. For example, α-bromo-4-(difluoromethylthio)acetophenone can condense with different amines to yield S- and N-substituted azaheterocycles . This reactivity indicates that 2'-Bromo-2-(4-fluorophenyl)acetophenone could also be a versatile intermediate for synthesizing heterocyclic compounds, given the presence of a reactive bromine atom that can participate in various substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenones, such as melting point, boiling point, and spectroscopic characteristics, are determined through experimental measurements . These properties are influenced by the nature and position of substituents on the acetophenone ring. For instance, the presence of electron-withdrawing groups like bromine and fluorine can affect the compound's reactivity and physical constants. The antioxidant properties of bromophenols derived from acetophenone derivatives have also been evaluated, showing that these compounds can have effective antioxidant power .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
2'-Bromo-2-(4-fluorophenyl)acetophenone serves as a precursor in the enantioselective synthesis of chiral intermediates, such as (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol. This process involves enantioselective microbial reduction by various organisms, achieving yields over 90% and enantiomeric excess (ee) of 99% (Patel et al., 2004).
Biological Baeyer-Villiger Oxidation
2'-Bromo-2-(4-fluorophenyl)acetophenone is used in studies exploring biological Baeyer–Villiger oxidation. Research employing 19F NMR demonstrated the conversion of fluorinated acetophenones by whole cells of Pseudomonas fluorescens and purified 4′-hydroxyacetophenone monooxygenase (HAPMO), providing insights into the biological conversion of acetophenones into valuable synthons for industrial chemical production (Moonen et al., 2001).
Synthesis of Fluorinated Benzothiazepines and Pyrazolines
The compound serves as a starting material in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines, showcasing its utility in creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Jagadhani et al., 2015).
Organic Synthesis and Medicinal Chemistry
2'-Bromo-2-(4-fluorophenyl)acetophenone is used in the synthesis of key intermediates for pharmaceuticals, such as atorvastatin calcium, demonstrating its relevance in the development of cholesterol-lowering drugs (Yi-fan, 2010).
Green Chemistry Approaches
The compound is involved in green chemistry studies, such as the expeditious one-pot multicomponent synthesis of substituted 2-phenyl quinoxalines, highlighting its role in environmentally friendly chemical synthesis processes (Jadhav et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKKHSLDXYIHMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606298 |
Source


|
| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-2-(4-fluorophenyl)acetophenone | |
CAS RN |
36282-29-8 |
Source


|
| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)



![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

